molecular formula C19H25FN4O2S B2809980 N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide

Cat. No.: B2809980
M. Wt: 392.5 g/mol
InChI Key: ASYJCMQQNDMWCL-UHFFFAOYSA-N
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Description

The compound “N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a fluorophenyl group and a pyridinyl group could suggest potential bioactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental data. The molecular formula of the compound is C21H26FN3O, and its average mass is 355.449 Da .

Scientific Research Applications

1. Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, including compounds structurally related to the given compound, play a crucial role in medicinal chemistry. These derivatives have been synthesized and characterized for their potential medical applications, demonstrating the importance of such compounds in drug development and chemical synthesis (Balaraju, Kalyani, & Laxminarayana, 2019).

2. Crystallography and Molecular Structure

The study of crystal structures of compounds structurally similar to the given compound has been a focus in crystallography. For example, the crystal structure and hydrogen bonding of compounds like flunarizine, which contains a piperazine moiety, have been extensively analyzed. This research contributes to understanding the molecular structure and potential applications of such compounds in various fields (Ullah & Altaf, 2014).

3. Corrosion Inhibition

Piperidine derivatives, similar to the compound , have been studied for their adsorption and corrosion inhibition properties. Such studies are crucial in the field of materials science and engineering, particularly for protecting metals like iron from corrosion (Kaya et al., 2016).

4. Synthesis and Radiochemistry

The synthesis of compounds related to "N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide" has been explored, especially for imaging dopamine receptors. Such research is pivotal in neurochemistry and pharmacology for developing diagnostic tools and understanding neurological functions (Eskola et al., 2002).

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Structural modifications could also be explored to improve its potency and selectivity .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2S/c1-2-27(25,26)22-15-19(16-6-5-9-21-14-16)24-12-10-23(11-13-24)18-8-4-3-7-17(18)20/h3-9,14,19,22H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJCMQQNDMWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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